Cas no 2103208-04-2 (methyl 2-amino-2-(2-methyloxolan-3-yl)acetate)

methyl 2-amino-2-(2-methyloxolan-3-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-amino-2-(2-methyloxolan-3-yl)acetate
- EN300-1800708
- 2103208-04-2
-
- Inchi: 1S/C8H15NO3/c1-5-6(3-4-12-5)7(9)8(10)11-2/h5-7H,3-4,9H2,1-2H3
- InChI Key: YZLWVBCMIKFXCY-UHFFFAOYSA-N
- SMILES: O1CCC(C(C(=O)OC)N)C1C
Computed Properties
- Exact Mass: 173.10519334g/mol
- Monoisotopic Mass: 173.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.6Ų
- XLogP3: -0.1
methyl 2-amino-2-(2-methyloxolan-3-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1800708-0.25g |
methyl 2-amino-2-(2-methyloxolan-3-yl)acetate |
2103208-04-2 | 0.25g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1800708-5.0g |
methyl 2-amino-2-(2-methyloxolan-3-yl)acetate |
2103208-04-2 | 5g |
$4764.0 | 2023-06-02 | ||
Enamine | EN300-1800708-10g |
methyl 2-amino-2-(2-methyloxolan-3-yl)acetate |
2103208-04-2 | 10g |
$4545.0 | 2023-09-19 | ||
Enamine | EN300-1800708-1g |
methyl 2-amino-2-(2-methyloxolan-3-yl)acetate |
2103208-04-2 | 1g |
$1057.0 | 2023-09-19 | ||
Enamine | EN300-1800708-0.1g |
methyl 2-amino-2-(2-methyloxolan-3-yl)acetate |
2103208-04-2 | 0.1g |
$930.0 | 2023-09-19 | ||
Enamine | EN300-1800708-0.5g |
methyl 2-amino-2-(2-methyloxolan-3-yl)acetate |
2103208-04-2 | 0.5g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1800708-10.0g |
methyl 2-amino-2-(2-methyloxolan-3-yl)acetate |
2103208-04-2 | 10g |
$7065.0 | 2023-06-02 | ||
Enamine | EN300-1800708-0.05g |
methyl 2-amino-2-(2-methyloxolan-3-yl)acetate |
2103208-04-2 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1800708-1.0g |
methyl 2-amino-2-(2-methyloxolan-3-yl)acetate |
2103208-04-2 | 1g |
$1643.0 | 2023-06-02 | ||
Enamine | EN300-1800708-2.5g |
methyl 2-amino-2-(2-methyloxolan-3-yl)acetate |
2103208-04-2 | 2.5g |
$2071.0 | 2023-09-19 |
methyl 2-amino-2-(2-methyloxolan-3-yl)acetate Related Literature
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
Additional information on methyl 2-amino-2-(2-methyloxolan-3-yl)acetate
Introduction to Methyl 2-amino-2-(2-methyloxolan-3-yl)acetate (CAS No. 2103208-04-2)
Methyl 2-amino-2-(2-methyloxolan-3-yl)acetate, a compound with the chemical formula C7H13O4N, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound is characterized by its unique structural features, which include a methyl ester group and an amino functional group attached to a tetrahydropyran ring. The presence of these functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules.
The CAS number 2103208-04-2 uniquely identifies this compound in scientific literature and databases, facilitating its recognition and study in both academic and industrial settings. The compound's molecular structure is of particular interest due to its potential applications in drug development and medicinal chemistry. Specifically, the tetrahydropyran ring and the amino group provide a scaffold that can be modified to create more complex molecules with desired pharmacological properties.
In recent years, there has been growing interest in the development of novel compounds that can serve as scaffolds for drug discovery. Methyl 2-amino-2-(2-methyloxolan-3-yl)acetate has emerged as a promising candidate due to its structural versatility. Researchers have been exploring its potential in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against enzymes involved in cancer metabolism, making it a valuable tool in preclinical research.
The methyl ester group in Methyl 2-amino-2-(2-methyloxolan-3-yl)acetate is particularly noteworthy, as it can be readily transformed into other functional groups through various chemical reactions. This reactivity makes it an attractive building block for the synthesis of more complex molecules. In particular, the ester group can be hydrolyzed to yield the corresponding carboxylic acid or converted into an amide, providing multiple pathways for structural diversification.
Recent advancements in synthetic methodologies have further enhanced the utility of Methyl 2-amino-2-(2-methyloxolan-3-yl)acetate. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled the introduction of diverse substituents at specific positions within the molecule. These modifications have led to the discovery of novel analogs with improved pharmacokinetic properties and enhanced biological activity.
The tetrahydropyran ring is another key feature of this compound that has garnered attention from researchers. This cyclic structure is known for its stability and flexibility, making it an ideal scaffold for drug-like molecules. Additionally, the presence of a secondary amino group provides a site for further functionalization, allowing for the creation of chiral centers and other pharmacophores.
In the context of drug development, Methyl 2-amino-2-(2-methyloxolan-3-yl)acetate has been investigated for its potential role in treating various diseases. For example, studies have demonstrated its efficacy in inhibiting enzymes that are overexpressed in cancer cells. The compound's ability to modulate these enzymatic pathways suggests that it could be developed into a therapeutic agent with significant clinical applications.
The synthesis of Methyl 2-amino-2-(2-methyloxolan-3-yl)acetate involves several well-established chemical reactions, including condensation reactions and cyclization processes. These synthetic routes are optimized for high yield and purity, ensuring that researchers have access to high-quality starting materials for their studies. The availability of reliable synthetic methods has contributed to the growing interest in this compound among medicinal chemists.
From a computational chemistry perspective, Methyl 2-amino-2-(2-methyloxolan-3-yl)acetate has been subjected to detailed molecular modeling studies. These investigations have provided insights into its binding interactions with biological targets and have helped guide the design of more effective derivatives. The combination of experimental and computational approaches has been instrumental in understanding the structure-activity relationships (SAR) associated with this compound.
The future prospects for Methyl 2-amino-2-(2-methyloxlan)-3 -yl acetate are promising, with ongoing research aimed at expanding its applications in drug discovery and material science. As new synthetic methodologies are developed and our understanding of biological pathways continues to grow, this compound is likely to play an increasingly important role in the creation of novel therapeutic agents.
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